Product packaging for 2-Aminoquinoline(Cat. No.:CAS No. 101772-05-8)

2-Aminoquinoline

Cat. No.: B172215
CAS No.: 101772-05-8
M. Wt: 144.17 g/mol
InChI Key: GCMNJUJAKQGROZ-UHFFFAOYSA-N
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Description

2-Aminoquinoline, also known as quinolin-2-ylamine or fragment 19, belongs to the class of organic compounds known as aminoquinolines and derivatives. These are organic compounds containing an amino group attached to a quinoline ring system. This compound exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B172215 2-Aminoquinoline CAS No. 101772-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-2-amine
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InChI

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
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InChI Key

GCMNJUJAKQGROZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N
Source PubChem
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Molecular Formula

C9H8N2
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DSSTOX Substance ID

DTXSID2060381
Record name 2-Quinolinamine
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Molecular Weight

144.17 g/mol
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Physical Description

Solid
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CAS No.

580-22-3, 31135-62-3
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Melting Point

131.5 - 132.5 °C
Record name 2-Aminoquinoline
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Foundational & Exploratory

A Technical Guide to the Solubility of 2-Aminoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-aminoquinoline, a key building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a detailed, widely accepted experimental protocol for determining the solubility of solid organic compounds like this compound.

Introduction to this compound

This compound is a heterocyclic aromatic amine with the chemical formula C₉H₈N₂. It consists of a quinoline backbone with an amino group substituted at the 2-position. This structure imparts it with specific physicochemical properties that are crucial for its application in the synthesis of various biologically active compounds and functional materials. Understanding its solubility in different solvents is a critical first step in reaction setup, purification, formulation, and bioavailability studies.

Solubility Profile of this compound

Table 1: Qualitative and Semi-Quantitative Solubility of this compound

Solvent ClassificationSolventSolubility DescriptionCitation
Polar Protic WaterSparingly soluble in cold water, more soluble in hot water. A predicted value is 0.92 g/L.[1][2]
MethanolSoluble[3][4][5]
Polar Aprotic ChloroformSoluble[3][4][5]
Complex Mixture 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The saturation shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a solid compound in a given solvent. The following protocol provides a detailed methodology for its implementation.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined.

Materials and Equipment
  • This compound (solid)

  • Solvents of interest (e.g., water, ethanol, methanol, chloroform, etc.)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Procedure
  • Preparation of Solvent and Solute: Ensure all solvents are of high purity. The this compound should be a pure, crystalline solid.

  • Addition of Excess Solute: To a series of vials, add a measured volume of the desired solvent. Add an excess amount of this compound to each vial. The excess solid should be clearly visible to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. To ensure no solid particles are transferred, attach a syringe filter to the syringe and discard the first few drops of the filtrate to saturate the filter material.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A pre-established calibration curve of known this compound concentrations is required for this step.

  • Calculation: Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solute Excess this compound Equilibration Equilibration (Constant T Shaking) Solute->Equilibration Solvent Solvent Solvent->Equilibration Sedimentation Sedimentation (Constant T) Equilibration->Sedimentation 24-72h Sampling Sampling & Filtration Sedimentation->Sampling 24h Dilution Dilution Sampling->Dilution Quantification Quantification (e.g., UV-Vis, HPLC) Dilution->Quantification Calculation Solubility Calculation Quantification->Calculation

Caption: Workflow for determining this compound solubility.

Conclusion

References

Spectroscopic Analysis of 2-Aminoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectroscopic data for 2-Aminoquinoline, a key heterocyclic amine used in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of its protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.75d8.7
H-47.85d8.7
H-57.62d8.2
H-67.25t7.5
H-77.52t7.8
H-87.45d8.5
-NH₂5.2 (broad)s-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within this compound.[1]

Carbon Chemical Shift (δ, ppm)
C-2157.8
C-3109.5
C-4138.5
C-4a127.8
C-5129.5
C-6123.2
C-7126.5
C-8122.1
C-8a148.2

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE 300 MHz or 400 MHz instrument.[2]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse program for proton NMR.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

G Workflow for NMR Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh this compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim Magnet acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Peak Integration and Chemical Shift Assignment proc2->proc3 proc4 Structural Elucidation proc3->proc4 G Workflow for IR Spectroscopic Analysis (KBr Method) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind this compound with KBr prep2 Transfer Powder to Pellet Press prep1->prep2 prep3 Apply High Pressure to Form Pellet prep2->prep3 acq1 Place Pellet in FTIR Spectrometer prep3->acq1 acq2 Record Background Spectrum acq1->acq2 acq3 Record Sample Spectrum acq2->acq3 analysis1 Background Subtraction acq3->analysis1 analysis2 Identify Characteristic Absorption Bands analysis1->analysis2 analysis3 Assign Bands to Functional Groups analysis2->analysis3 G Logical Flow for UV-Vis Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solution of this compound prep2 Perform Serial Dilutions prep1->prep2 acq1 Calibrate Spectrophotometer with Blank prep2->acq1 acq2 Measure Absorbance of Sample Solution acq1->acq2 acq3 Scan Wavelength Range (200-400 nm) acq2->acq3 analysis1 Plot Absorbance vs. Wavelength acq3->analysis1 analysis2 Determine λmax analysis1->analysis2

References

The Discovery and Enduring Legacy of 2-Aminoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, history, and therapeutic applications of the 2-aminoquinoline core, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The journey of this compound from its initial synthesis in the early 20th century to its current position as a privileged scaffold in medicinal chemistry is a testament to its versatile reactivity and biological significance. While no single individual is widely credited with its discovery, its emergence is rooted in the broader investigation of substituted quinoline derivatives. This guide provides a detailed overview of the historical and modern synthetic routes to this compound, its physicochemical properties, and its role in the development of therapeutics targeting key signaling pathways.

Physicochemical and Biological Data of this compound and its Derivatives

The following tables summarize key quantitative data for this compound and select derivatives, offering a comparative overview for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈N₂--INVALID-LINK--
Molecular Weight144.17 g/mol --INVALID-LINK--
Melting Point126-131 °C--INVALID-LINK--
pKa7.3--INVALID-LINK--
LogP1.87--INVALID-LINK--
SolubilitySparingly soluble in water--INVALID-LINK--

Table 2: Biological Activity of this compound Derivatives as Enzyme Inhibitors

DerivativeTargetIC₅₀ / KᵢReference
This compound (Initial Hit)BACE1900 µM (IC₅₀)--INVALID-LINK--
Compound 59 (Optimized Derivative)BACE111 nM (IC₅₀)--INVALID-LINK--
This compoundnNOS1.7 µM (Kᵢ)--INVALID-LINK--
Compound 5 (7-substituted derivative)nNOS74 nM (Kᵢ)--INVALID-LINK--
Compound 7 (Optimized 7-substituted derivative)nNOS44 µM (Kᵢ)--INVALID-LINK--

Key Synthetic Methodologies: Experimental Protocols

The synthesis of this compound can be achieved through various classical and modern organic reactions. Below are detailed protocols for some of the most significant methods.

Classical Synthesis Methods

1. Chichibabin Reaction

The direct amination of quinoline at the 2-position is a hallmark of the Chichibabin reaction, first reported by Aleksei Chichibabin in 1914.[1]

  • Reaction: Quinoline is treated with potassium amide in liquid ammonia, followed by oxidation with potassium permanganate.

  • Experimental Protocol:

    • In a flask equipped with a cold finger condenser and a stirring mechanism, liquid ammonia is condensed at -65°C.

    • Potassium metal is added in small portions until a persistent blue color indicates the formation of the potassium amide solution.

    • Quinoline is added dropwise to the potassium amide solution at -65°C.

    • The reaction mixture is stirred for a specified period at this temperature.

    • Potassium permanganate is then added portion-wise as an oxidizing agent.

    • The reaction is quenched by the addition of ammonium chloride.

    • The ammonia is allowed to evaporate, and the residue is extracted with an appropriate organic solvent.

    • The organic extracts are dried and concentrated, and the crude product is purified by crystallization or chromatography.

  • Yield: 55-60%[2][3]

2. Friedländer Synthesis

Developed by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group, such as an aldehyde or ketone.[4]

  • Reaction: 2-Aminobenzaldehyde reacts with acetaldehyde in the presence of an acid or base catalyst to yield this compound.

  • General Experimental Protocol:

    • To a solution of 2-aminobenzaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of acetaldehyde.

    • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).

    • The reaction mixture is heated under reflux for several hours and monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is neutralized and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

Modern Synthetic Methods

3. Buchwald-Hartwig Amination

A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, developed in the 1990s by Stephen L. Buchwald and John F. Hartwig.[5]

  • Reaction: 2-Chloroquinoline is coupled with an amine source, such as ammonia or an ammonia equivalent, in the presence of a palladium catalyst and a suitable ligand.

  • Experimental Protocol for the synthesis of this compound derivatives (can be adapted for the parent compound):

    • To an oven-dried Schlenk tube, add 2-chloroquinoline, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

    • The tube is evacuated and backfilled with an inert gas (e.g., argon).

    • A solution of the amine in a dry, aprotic solvent (e.g., toluene or dioxane) is added via syringe. For the synthesis of this compound, an ammonia surrogate like benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide can be used.[6]

    • The reaction mixture is heated to the specified temperature (typically 80-110°C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

    • The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

    • The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Signaling Pathways and Mechanisms of Action

This compound derivatives have emerged as potent inhibitors of key enzymes implicated in various diseases. The following diagrams illustrate the proposed mechanisms of action and relevant signaling pathways.

BACE1_inhibition cluster_BACE1 BACE1 Active Site catalytic_dyad Catalytic Dyad (Asp32, Asp228) sAPPb sAPPβ catalytic_dyad->sAPPb Ab Amyloid-β (Aβ) catalytic_dyad->Ab flap Flap Region (β-hairpin loop) APP Amyloid Precursor Protein (APP) APP->catalytic_dyad Cleavage Site AD_pathology Alzheimer's Disease Pathology Ab->AD_pathology two_AQ This compound Inhibitor two_AQ->catalytic_dyad Binds and blocks active site two_AQ->flap Interacts with flap

BACE1 Inhibition by this compound Derivatives.

nNOS_inhibition cluster_nNOS nNOS Active Site heme_propionates Heme Propionates active_site_glu Active Site Glutamate NO Nitric Oxide (NO) active_site_glu->NO L_Citrulline L-Citrulline active_site_glu->L_Citrulline hydrophobic_pocket Hydrophobic Pocket L_Arginine L-Arginine L_Arginine->active_site_glu Substrate Binding neurotoxicity Neurotoxicity (in excess) NO->neurotoxicity two_AQ This compound Inhibitor two_AQ->heme_propionates Interacts with two_AQ->active_site_glu Mimics substrate interaction two_AQ->hydrophobic_pocket Side chain interacts

nNOS Inhibition by this compound Derivatives.

Experimental and Drug Discovery Workflow

The development of this compound-based inhibitors often follows a structured workflow, from initial hit discovery to lead optimization.

drug_discovery_workflow cluster_discovery Hit Discovery cluster_optimization Lead Optimization fragment_screening Fragment-Based Screening (e.g., NMR, X-ray crystallography) initial_hit Initial Hit Identification (this compound Scaffold) fragment_screening->initial_hit sar Structure-Activity Relationship (SAR) Development initial_hit->sar synthesis Synthesis of Derivatives sar->synthesis adme ADME/Tox Profiling (permeability, metabolic stability) sar->adme potency_assay In Vitro Potency Assays (IC₅₀, Kᵢ determination) synthesis->potency_assay potency_assay->sar selectivity_assay Selectivity Profiling (against related enzymes) potency_assay->selectivity_assay selectivity_assay->sar in_vivo In Vivo Efficacy Studies (animal models) adme->in_vivo

Drug Discovery Workflow for this compound-Based Inhibitors.

References

2-Aminoquinoline: A Privileged Scaffold for Modern Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline core is a heterocyclic aromatic structure recognized as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid framework and versatile substitution points allow for the precise tuning of steric, electronic, and physicochemical properties, making it a cornerstone for developing a wide array of functional molecules.[2][3] From potent kinase inhibitors in oncology to sophisticated fluorescent probes for bioimaging, this compound derivatives are at the forefront of significant scientific research.[1][2][4] This guide provides an in-depth exploration of the key research areas, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows to empower further innovation.

Medicinal Chemistry: Targeting Disease with this compound Derivatives

The inherent bioactivity of the quinoline nucleus makes it a powerful starting point for drug discovery.[5] Derivatives of this compound, in particular, have been extensively investigated for a multitude of therapeutic applications.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, most notably through the inhibition of protein kinases that drive oncogenic signaling.[6][7]

Mechanism of Action: A primary mechanism is the competitive inhibition of ATP-binding sites in protein kinases such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Receptor-Interacting Protein 2 (RIP2) kinase.[8][9] Dysregulation of these kinases is central to the proliferation and survival of many cancer cells.[8] By blocking these signaling pathways, this compound derivatives can induce cell cycle arrest and apoptosis.[10] Other reported anticancer mechanisms include the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), highlighting the scaffold's epigenetic modulatory potential.[11][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Inhibitor This compound Inhibitor Inhibitor->RTK Inhibits Akt Akt PI3K->Akt Activates Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Figure 1: Kinase Inhibition by 2-Aminoquinolines.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound Class Target(s) IC₅₀ Values Tested Cell Lines Reference
Pyrano[3,2-c]quinoline EGFR, HER-2 71 nM (EGFR), 31 nM (HER-2) MCF-7 (Breast), A-549 (Lung) [8]
4-Anilinoquinoline RIP2 Kinase 1 nM Human Whole Blood Assay [9]
Bis-quinoline DNMT3A 0.7 µM (Proliferation) U937 (Leukemia) [11]
2-quinolineacrylamide HDAC6 >300-fold selectivity over other HDACs A549 (Lung), HCT116 (Colon) [12]

| Pyrano[3,2-c]quinoline | BRAFV600E | 140 nM | Multiple human cancer lines |[8] |

Key Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol assesses the cytotoxic effect of this compound derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Neurodegenerative Disorders

The blood-brain barrier permeability of some this compound derivatives makes them attractive candidates for treating central nervous system disorders.[13] Research has focused on targets implicated in diseases like Parkinson's, Alzheimer's, and neuronal damage from ischemic events.[13][14][15]

Mechanism of Action: High levels of nitric oxide (NO) produced by neuronal nitric oxide synthase (nNOS) are linked to neurodegeneration.[13] Certain this compound derivatives have been designed as potent and selective inhibitors of nNOS.[13] Additionally, mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a genetic determinant for Parkinson's disease, and 2-aminoquinazoline (a related scaffold) inhibitors of LRRK2 have been developed.[14] The scaffold is also being explored for the inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[16]

nNOS Neuronal Nitric Oxide Synthase (nNOS) NO Excess Nitric Oxide (NO) nNOS->NO Produces LRRK2 Mutated LRRK2 Kinase Hyperactivity Kinase Hyperactivity LRRK2->Hyperactivity Leads to Inhibitor This compound Derivative Inhibitor->nNOS Inhibits Inhibitor->LRRK2 Inhibits Neurotoxicity Oxidative Stress & Neurotoxicity NO->Neurotoxicity Causes Neuronal_Loss Dopaminergic Neuronal Loss Hyperactivity->Neuronal_Loss Causes Ischemia Ischemic Damage Neurotoxicity->Ischemia Contributes to Parkinsons Parkinson's Disease Neuronal_Loss->Parkinsons Contributes to

Figure 2: Targeting Neurodegenerative Pathways.

Table 2: Activity of 2-Aminoquinolines in Neurodegenerative Disease Models

Compound Structure Target Kᵢ or IC₅₀ Disease Relevance Reference
7-substituted this compound nNOS Kᵢ = 27 nM Neuroprotection, Ischemia [13]
7-substituted this compound nNOS Kᵢ = 13 nM Neuroprotection, Ischemia [13]
2-aminoquinazoline derivative LRRK2 Potent Inhibition (specific values not public) Parkinson's Disease [14]

| Various derivatives | AChE | IC₅₀ = 77.2 µM (computational) | Alzheimer's Disease |[16] |

Key Experimental Protocol: nNOS Inhibition Assay (Griess Assay)

This protocol measures the inhibition of nNOS by quantifying the production of nitrite, a stable breakdown product of NO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.4)

    • 1 mM NADPH

    • 10 µM FAD

    • 10 µM BH₄

    • 1 mM L-Arginine (substrate)

    • Purified nNOS enzyme (e.g., 10 units/well)

  • Inhibitor Addition: Add the this compound test compounds at various final concentrations. Include a control without inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate last. Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding an appropriate reagent, such as an excess of a competitive inhibitor or by heat inactivation.

  • Nitrite Detection (Griess Reagent):

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water and incubate for another 10 minutes. A pink/violet color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each well and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.

Antiparasitic and Antimalarial Activity

Quinoline-based drugs, like chloroquine, are historically significant antimalarials.[17] Research continues to explore novel this compound derivatives against a range of parasites, including those responsible for Chagas' disease and Leishmaniasis.[18]

Mechanism of Action: For malaria, quinolines are known to interfere with the parasite's detoxification of heme.[19] In the parasite's digestive vacuole, heme released from hemoglobin digestion is toxic. The parasite normally crystallizes it into non-toxic hemozoin. Quinolines cap the growing hemozoin crystal, leaving toxic heme to damage the parasite.[19] For other parasites like Leishmania and Trypanosoma, 2-aminoquinolines have been shown to interact with hemin, inhibiting its degradation and generating lethal oxidative stress.[18]

Start Synthesized This compound Library InVitro In Vitro Screening (e.g., Leishmania promastigotes) Start->InVitro Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., Vero cells) Start->Cytotoxicity Selectivity Determine Selectivity Index (SI) InVitro->Selectivity Cytotoxicity->Selectivity Hit Hit Identification (High Potency, Low Toxicity) Selectivity->Hit Mechanism Mechanism of Action Studies (e.g., Hemin Interaction) Hit->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo Lead Lead Candidate InVivo->Lead

Figure 3: Antiparasitic Drug Discovery Workflow.

Table 3: Antiparasitic Activity of this compound Derivatives

Derivative Substitution Parasite IC₅₀ Value Cytotoxicity (Vero Cells) Reference
Fluorine-containing aryl Leishmania mexicana (promastigote) 41.9 µM Non-toxic [18]

| Chlorine-containing aryl | Trypanosoma cruzi (epimastigote) | Similar to benznidazole | Non-toxic |[18] |

Key Experimental Protocol: In Vitro Antileishmanial Assay

  • Parasite Culture: Culture Leishmania mexicana promastigotes in M199 medium supplemented with 10% fetal bovine serum at 26°C.

  • Assay Setup: Dispense 1x10⁶ parasites/mL into a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Amphotericin B) and a negative (vehicle) control.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add a viability reagent like Resazurin (alamarBlue) and incubate for another 4-6 hours. Measure fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis: Calculate the percentage of parasite viability relative to the vehicle control and determine the IC₅₀ value via non-linear regression.

This compound as a Chemical Probe

Beyond therapeutics, the photophysical properties of the this compound scaffold make it an excellent platform for developing fluorescent probes for bioimaging and chemical sensing.[2][4]

Mechanism of Action: The fluorescence of the quinoline ring is highly sensitive to its chemical environment. By attaching specific chelating groups to the scaffold, probes can be designed to selectively bind to analytes like metal ions (e.g., Zn²⁺).[20] This binding event often restricts molecular vibrations or alters electronic properties, leading to a significant change in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" response allows for the sensitive detection and visualization of the analyte in complex biological systems.[20]

Start Probe Design & Synthesis Characterization Spectroscopic Characterization (Absorbance, Emission) Start->Characterization Selectivity Selectivity & Sensitivity Screening (vs. different analytes) Characterization->Selectivity CellCulture Cell Culture & Probe Loading Selectivity->CellCulture Imaging Fluorescence Microscopy Imaging CellCulture->Imaging Analysis Image & Data Analysis Imaging->Analysis Result Analyte Localization & Quantification Analysis->Result

Figure 4: Workflow for Bioimaging with a Fluorescent Probe.

Table 4: Photophysical Properties of Aminoquinoline-Based Fluorescent Probes

Fluorophore Class Target Analyte Mechanism Key Feature Reference
8-Amidoquinoline Zn²⁺ CHEF Improved water solubility and cell permeability [20]
8-p-toluenesulfonamido-quinoline (TSQ) Zn²⁺ CHEF Forms (TSQ)₂Zn complex, 4-fold fluorescence increase [20]

| Heme-Fluorescent Probe (H-FluNox) | Heme (Fe²⁺) | Irreversible N-O bond cleavage | Specific for heme over hemin, enabling study of antimalarial drug action |[19] |

Key Experimental Protocol: Evaluating a Fluorescent Probe for Metal Ion Sensing

  • Stock Solutions: Prepare a 1 mM stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Zn²⁺, Fe²⁺, Cu²⁺, Mg²⁺, Ca²⁺) in water.

  • Titration Experiment: In a quartz cuvette, place a solution of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4).

  • Spectrofluorometer Setup: Set the excitation wavelength (determined from the absorbance maximum) and record the fluorescence emission spectrum.

  • Analyte Addition: Add incremental amounts of the target metal ion stock solution (e.g., Zn²⁺) to the cuvette, mixing thoroughly after each addition.

  • Data Recording: Record the fluorescence emission spectrum after each addition. Observe the change in fluorescence intensity at the emission maximum.

  • Selectivity Test: Repeat the experiment using other metal ions at a high concentration (e.g., 10 equivalents) to ensure the probe's response is selective for the target ion.

  • Data Analysis: Plot the fluorescence intensity versus the concentration of the added metal ion to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).

Synthesis of this compound Derivatives

The accessibility of the this compound scaffold is crucial for its widespread application. While classic methods like the Friedländer annulation exist, modern research focuses on developing more efficient, sustainable, and high-throughput synthetic strategies.[5][21]

Synthetic Approaches: Modern methods often utilize transition-metal-free conditions, such as potassium tert-butoxide (KOtBu)-mediated reactions between 2-amino arylcarbaldehydes and nitriles, which can be performed at room temperature.[22] These approaches offer operational simplicity, broad substrate scope, and avoid harsh reagents, making them ideal for generating diverse chemical libraries for screening.[21][22]

Start Starting Materials (e.g., 2-aminobenzaldehyde, Substituted Nitriles) Reaction Parallel Synthesis (KOtBu-mediated cyclization) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Library Diverse this compound Library for Screening Characterization->Library

Figure 5: General Workflow for Library Synthesis.

Key Experimental Protocol: KOtBu-Mediated Synthesis of 2-Aminoquinolines [22]

This protocol is a representative example of a modern, transition-metal-free synthesis.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted 2-amino arylcarbaldehyde (1.0 mmol) and the appropriate benzyl or alkyl nitrile (1.2 mmol) in anhydrous solvent (e.g., 5 mL of THF or DMF).

  • Base Addition: Add potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equivalents) to the solution portion-wise at room temperature. The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching and Workup: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The this compound scaffold continues to prove its value across diverse scientific disciplines. In medicinal chemistry, the focus remains on developing next-generation inhibitors with enhanced selectivity and potency to overcome drug resistance and reduce off-target effects. Exploring new therapeutic targets beyond kinase inhibition, such as protein-protein interactions, represents a promising future direction. In materials science, the rational design of novel this compound-based probes with advanced photophysical properties, such as near-infrared (NIR) emission and two-photon absorption capabilities, will enable deeper and more sensitive biological imaging.[4] The development of greener and more efficient synthetic methodologies will be crucial to accelerate the discovery process. The remarkable versatility of this compound ensures that it will remain a dynamic and fruitful area of research for years to come.

References

Methodological & Application

Application Notes and Protocols for the One-pot Synthesis of Substituted 2-Aminoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted 2-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of these valuable compounds. A selection of modern synthetic methodologies is presented, including a transition-metal-free, base-promoted approach and a domino nitro reduction-Friedländer annulation. These protocols are designed to be readily implemented in a research and development setting.

Introduction

Quinolines, and particularly their 2-amino substituted derivatives, are a cornerstone of many therapeutic agents and biologically active molecules. Their synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. Traditional methods often involve multi-step procedures with harsh reaction conditions. In contrast, one-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency. This document outlines key one-pot methodologies for the synthesis of substituted 2-aminoquinolines, providing detailed protocols and comparative data to aid in the selection of the most appropriate method for a given research objective.

Synthetic Methodologies

Several one-pot strategies have been developed for the synthesis of substituted 2-aminoquinolines. Below are detailed protocols for two distinct and effective methods.

Transition-Metal-Free, Base-Promoted Synthesis from Ynones and 2-Aminobenzonitriles

This method provides a straightforward and atom-economical approach to polysubstituted 4-aminoquinolines under transition-metal-free conditions. The reaction proceeds via a sequential aza-Michael addition and intramolecular annulation.[1][2]

Experimental Protocol

  • To an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol, 1.0 equiv), 2-aminobenzonitrile (0.6 mmol, 1.2 equiv), and anhydrous potassium tert-butoxide (KOtBu) (1.0 mmol, 2.0 equiv).

  • Add 2.0 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Stir the resulting mixture at 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate (Na2SO4).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate solvent system to afford the desired substituted 4-aminoquinoline.

Quantitative Data Summary

EntryYnone (R1, R2)2-Aminobenzonitrile (R3)ProductYield (%)
1Phenyl, PhenylH2,3-Diphenylquinolin-4-amine95
24-Tolyl, PhenylH3-Phenyl-2-(p-tolyl)quinolin-4-amine92
3Phenyl, Phenyl5-Chloro6-Chloro-2,3-diphenylquinolin-4-amine89
4Phenyl, Phenyl5-Methyl6-Methyl-2,3-diphenylquinolin-4-amine91
5Thiophen-2-yl, PhenylH3-Phenyl-2-(thiophen-2-yl)quinolin-4-amine85

Data extracted from Kumar et al., 2021.[1][2]

Domino Nitro Reduction-Friedländer Heterocyclization

This one-pot modification of the classic Friedländer synthesis circumvents the often-limited availability of substituted 2-aminobenzaldehydes by starting from the corresponding 2-nitrobenzaldehydes. The in situ reduction of the nitro group is followed by the cyclocondensation to form the quinoline ring.[3][4][5]

Experimental Protocol

  • To a round-bottom flask, add the 2-nitrobenzaldehyde (1.0 equiv), the active methylene compound (e.g., a ketone or β-ketoester, 1.1 equiv), and iron powder (Fe, 3.0 equiv).

  • Add glacial acetic acid (AcOH) as the solvent.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the substituted quinoline.

Quantitative Data Summary

Entry2-NitrobenzaldehydeActive Methylene CompoundProductYield (%)
12-NitrobenzaldehydeAcetophenone2-PhenylquinolineHigh
25-Methoxy-2-nitrobenzaldehydeEthyl acetoacetateEthyl 6-methoxy-2-methylquinoline-3-carboxylateHigh
32-Nitroacetophenone2,4-Pentanedione2,4-Dimethyl-8-acetylquinolineModerate
42-NitrobenzaldehydeBenzyl cyanide2-Amino-3-phenylquinolineHigh

Yields are generally reported as high to moderate in the literature for this type of reaction.[3][4][5]

Other Notable One-Pot Syntheses

Several other innovative one-pot methods for the synthesis of substituted 2-aminoquinolines have been reported, leveraging various catalytic systems.

  • Rhodium(II)-catalyzed Synthesis from 2-Quinolones: This approach utilizes a rhodium(II) catalyst for the reaction of 2-quinolones with N-sulfonyl-1,2,3-triazoles, providing access to a range of this compound derivatives in moderate to excellent yields.[6][7]

  • Cobalt-NHC Catalyzed Synthesis from 2-Aminobenzyl Alcohols: A multitasking cobalt-N-heterocyclic carbene (NHC) catalyst enables the selective cyclization of 2-aminobenzyl alcohol with benzyl nitrile under open-air conditions to afford 2-aminoquinolines.[8]

  • Rhodium(III)-catalyzed Double C-H Activation: An efficient one-pot synthesis of multisubstituted 2-aminoquinolines has been developed from 1-aryl tetrazoles and internal alkynes via a rhodium(III)-catalyzed double C–H bond activation and copper(II)-mediated denitrogenation.

Workflow and Pathway Diagrams

General Workflow for One-pot Synthesis of Substituted 2-Aminoquinolines

G General Workflow for One-pot Synthesis of 2-Aminoquinolines cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Starting Materials Reagents Prepare Reagents and Solvents Start->Reagents Combine Combine Reactants and Catalyst in a Single Pot Reagents->Combine React Heat and Stir under Optimized Conditions Combine->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography/Recrystallization Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize G Plausible Mechanism: Base-Promoted Synthesis Ynone Ynone Aza_Michael aza-Michael Adduct Ynone->Aza_Michael Aminobenzonitrile 2-Aminobenzonitrile Deprotonation Deprotonation Aminobenzonitrile->Deprotonation Deprotonation Base Base (KOtBu) Base->Deprotonation Deprotonation->Aza_Michael Nucleophilic Attack Intramolecular_Cyclization Intramolecular_Cyclization Aza_Michael->Intramolecular_Cyclization Intermediate Cyclized Intermediate Intramolecular_Cyclization->Intermediate Annulation Aromatization Aromatization Intermediate->Aromatization Final_Product Substituted 4-Aminoquinoline Aromatization->Final_Product Tautomerization

References

2-Aminoquinoline as a Fluorescent Label for Glycan Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of protein glycosylation is a critical aspect of biological research and biopharmaceutical development. Glycans play crucial roles in protein folding, stability, and function, and their characterization is essential for understanding disease states and ensuring the efficacy and safety of therapeutic glycoproteins. 2-Aminoquinoline (2-AQ) is a highly sensitive fluorescent label that can be covalently attached to the reducing end of glycans, enabling their detection and quantification by various analytical techniques. This document provides detailed application notes and protocols for the use of 2-AQ in glycan analysis.

Principle of this compound Labeling

This compound is coupled to the free reducing terminus of a glycan through a two-step reductive amination process. The initial reaction involves the formation of a Schiff base between the primary amine of 2-AQ and the open-ring aldehyde form of the glycan. This is followed by the reduction of the unstable Schiff base to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride or a safer alternative like 2-picoline borane.[1][2][3][4] This process results in a stable, fluorescently tagged glycan that can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).

Advantages of this compound Labeling

  • High Sensitivity: Aminoquinoline-based labels have been shown to provide a significant increase in fluorescence signal compared to traditional labels like 2-aminobenzamide (2-AB). For instance, the related compound 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has demonstrated up to a 20-fold improvement in fluorescent detection.

  • Stoichiometric Labeling: The reductive amination process ensures a 1:1 stoichiometric labeling of glycans, allowing for accurate relative quantification.

  • Compatibility with Multiple Analytical Platforms: 2-AQ labeled glycans can be analyzed by a variety of techniques, including HPLC with fluorescence detection (FLD), CE, and MS, providing comprehensive structural and quantitative information.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related fluorescent labels used in glycan analysis.

Fluorescent LabelExcitation Wavelength (λex)Emission Wavelength (λem)Reference
3-Aminoquinoline (3-AQ) 355 nm420 nm[7]
6-Aminoquinoline (6-AQ) 355 nm440 nm[7]
2-Aminobenzamide (2-AB)320 nm - 330 nm420 nm - 428 nm[8][9]
2-Aminobenzoic acid (2-AA)Not specified in provided resultsNot specified in provided results
ParameterThis compound (Estimated)2-Aminobenzamide (2-AB)Notes
Labeling Efficiency >85%>85%The labeling efficiency for 2-AQ is expected to be comparable to 2-AB under optimized conditions.[4]
Limit of Detection (LOD) Low picomole to femtomole rangeLow picomole to femtomole rangeThe high fluorescence quantum yield of the quinoline moiety suggests that the LOD for 2-AQ will be in a similar or better range than 2-AB.[3]
Relative Fluorescence Potentially higher than 2-ABStandardAminoquinoline-based labels have been reported to have significantly higher fluorescence intensity than 2-AB, which would translate to improved sensitivity.

Experimental Protocols

The following protocols are adapted from well-established methods for reductive amination using fluorescent labels like 2-AB and 2-AA.[1][4] Optimization of reaction conditions for 2-AQ is recommended for achieving the best results.

I. Glycan Release from Glycoproteins

Objective: To enzymatically release N-glycans from a glycoprotein sample.

Materials:

  • Glycoprotein sample

  • Denaturation solution (e.g., 2% SDS)

  • NP-40 (or other non-ionic detergent)

  • Peptide-N-Glycosidase F (PNGase F)

  • Reaction buffer (e.g., 5x PBS)

  • Incubator or water bath at 37°C

Protocol:

  • Denaturation:

    • To your glycoprotein sample (typically 10-100 µg), add denaturation solution to a final concentration of 0.5-1% SDS.

    • Incubate the mixture at 60°C for 10 minutes to denature the protein.

  • Enzymatic Release:

    • Add a non-ionic detergent, such as NP-40, to a final concentration that is at least equal to the SDS concentration to counteract the inhibitory effect of SDS on PNGase F.

    • Add reaction buffer and an appropriate amount of PNGase F (follow manufacturer's recommendations).

    • Incubate the reaction mixture overnight (12-16 hours) at 37°C.

II. This compound (2-AQ) Labeling of Released Glycans

Objective: To fluorescently label the released glycans with this compound.

Materials:

  • Dried glycan sample

  • This compound (2-AQ)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Reducing agent: Sodium cyanoborohydride (toxic, handle with care in a fume hood) or 2-picoline borane (safer alternative)

  • Heating block or oven at 65°C

Protocol:

  • Sample Preparation:

    • Following glycan release, purify the glycans from the protein and other reaction components. This can be done using a variety of methods, such as solid-phase extraction (SPE) with graphitized carbon or HILIC cartridges.

    • Dry the purified glycan sample completely using a centrifugal evaporator.

  • Preparation of Labeling Reagent:

    • Important: Prepare the labeling reagent fresh just before use.

    • Prepare a solution of 2-AQ in a mixture of DMSO and glacial acetic acid. A common starting point is a 3:7 (v/v) mixture of acetic acid to DMSO. The concentration of 2-AQ should be approximately 0.35 M.

    • Prepare a solution of the reducing agent in DMSO (e.g., 1 M sodium cyanoborohydride or 2 M 2-picoline borane).

    • Combine the 2-AQ solution and the reducing agent solution.

  • Labeling Reaction:

    • Add the freshly prepared labeling reagent to the dried glycan sample.

    • Ensure the sample is fully dissolved. Vortex briefly if necessary.

    • Incubate the reaction mixture at 65°C for 2-3 hours.

  • Post-Labeling Cleanup:

    • After incubation, cool the reaction mixture to room temperature.

    • Purify the 2-AQ labeled glycans from the excess labeling reagents. HILIC-SPE is a commonly used and effective method.

    • Elute the labeled glycans with an appropriate solvent (e.g., water or a low percentage of organic solvent in water).

    • Dry the purified, labeled glycans in a centrifugal evaporator.

III. Analysis of 2-AQ Labeled Glycans by HILIC-HPLC

Objective: To separate and quantify the 2-AQ labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection.

Materials:

  • Dried 2-AQ labeled glycan sample

  • HPLC system with a fluorescence detector

  • HILIC column suitable for glycan analysis (e.g., amide-based stationary phase)

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4)

  • Mobile Phase B: Acetonitrile

  • Dextran ladder standard (for calibration and calculation of Glucose Units)

Protocol:

  • Sample Reconstitution: Reconstitute the dried 2-AQ labeled glycans in the initial mobile phase conditions (high organic content).

  • HPLC Setup:

    • Equilibrate the HILIC column with the initial mobile phase conditions.

    • Set the fluorescence detector to the optimal excitation and emission wavelengths for your specific this compound isomer (e.g., λex = 355 nm, λem = 420 nm for 3-AQ).[7]

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the HILIC column.

    • Elute the labeled glycans using a gradient of increasing Mobile Phase A (aqueous buffer). A typical gradient might run from 80% to 50% acetonitrile over 30-60 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • For structural elucidation, compare the retention times of the sample peaks to those of a dextran ladder to calculate Glucose Unit (GU) values. These GU values can then be compared to databases of known glycan structures.

    • Relative quantification can be performed by calculating the percentage area of each peak relative to the total area of all glycan peaks.

Visualizations

Experimental Workflow for 2-AQ Glycan Labeling and Analysis

experimental_workflow cluster_glycan_release Glycan Release cluster_labeling 2-AQ Labeling cluster_analysis Analysis glycoprotein Glycoprotein denaturation Denaturation (SDS, Heat) glycoprotein->denaturation 1. pngase_f PNGase F Digestion denaturation->pngase_f 2. released_glycans Released Glycans reductive_amination Reductive Amination (2-AQ, Reductant, Heat) released_glycans->reductive_amination 3. labeled_glycans 2-AQ Labeled Glycans reductive_amination->labeled_glycans 4. purification Purification (HILIC-SPE) hplc HILIC-HPLC-FLD purification->hplc 5. ms Mass Spectrometry purification->ms Optional data_analysis Data Analysis hplc->data_analysis 6.

Caption: Workflow for 2-AQ labeling and analysis of N-glycans.

Reductive Amination Reaction Mechanism

reductive_amination cluster_reactants glycan Glycan (Aldehyde form) schiff_base Schiff Base (unstable intermediate) glycan->schiff_base plus1 + aq This compound aq->schiff_base labeled_glycan Stable 2-AQ Labeled Glycan schiff_base->labeled_glycan plus2 + reductant Reducing Agent (e.g., NaBH3CN) reductant->labeled_glycan

Caption: The two-step reductive amination reaction for 2-AQ labeling.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-Aminoquinoline using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be accurate, precise, and robust, making it suitable for routine quality control, stability studies, and research applications involving this compound. This document provides comprehensive experimental procedures, data presentation, and system suitability requirements.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-cancer and anti-inflammatory agents. Its accurate quantification is crucial for ensuring the quality and efficacy of final drug products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This application note details a stability-indicating RP-HPLC method for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 50 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation

For Drug Substance (Bulk Powder): Accurately weigh a quantity of the this compound drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Transfer the powder to a suitable volumetric flask and add the mobile phase.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the mobile phase and mix well.

  • Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Table 2: Method Validation Data
Validation ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve This compound Standard Dilution Serial Dilutions Standard->Dilution Sample Weigh & Extract Sample Filtration Filter through 0.45 µm Syringe Filter Sample->Filtration Injection Inject 10 µL into HPLC System Dilution->Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 240 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 1: Experimental workflow for the HPLC analysis of this compound.

hplc_system_logic Solvent Mobile Phase (Acetonitrile:Buffer) Pump HPLC Pump (1.0 mL/min) Solvent->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (30°C) Injector->Column Detector UV Detector (240 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Figure 2: Logical relationship of components in the HPLC system.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in both bulk drug substance and pharmaceutical formulations. The method is specific, accurate, precise, and linear over the specified concentration range. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Aminoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-aminoquinoline from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities depend on the synthetic route employed. For instance, in the Skraup synthesis, starting materials like aniline and byproducts from the dehydration of glycerol can be present. The Friedländer synthesis may result in unreacted starting materials such as 2-aminobenzaldehyde or the corresponding ketone.[1][2][3][4][5][6][7][8][9][10] Additionally, side reactions can lead to the formation of isomers like 2-hydroxyquinoline (carbostyril) or related quinoline derivatives.[11][12][13][14]

Q2: What are the key physical properties of this compound and its common byproducts?

A2: Understanding the physical properties of this compound and potential impurities is crucial for selecting an appropriate purification method. Key data is summarized in the table below.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 144.17126-131~313Soluble in chloroform, methanol; slightly soluble in hot water.
Quinoline 129.16-15237Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[15][16][17]
2-Hydroxyquinoline 145.16198-199~237Slightly soluble in water (1 g/950 mL), soluble in alcohol, diethyl ether, and dilute HCl.[11][12][13][14]
Aniline 93.13-6184Slightly soluble in water, miscible with most organic solvents.
2-Aminobenzaldehyde 121.1438-40246Soluble in organic solvents.

Q3: Which purification technique is most suitable for my sample of this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is highly effective for separating this compound (a basic compound) from neutral or acidic impurities.[18][19]

  • Recrystallization: This method is ideal for removing small amounts of impurities from a solid sample of this compound, provided a suitable solvent is found.

  • Column Chromatography: This is a versatile technique for separating complex mixtures and isolating pure this compound, especially when dealing with impurities of similar polarity.[20][21][22][23][24]

Troubleshooting Guides

Acid-Base Extraction

Problem: Low recovery of this compound after extraction and basification.

Possible Causes & Solutions:

  • Incomplete Extraction: The aqueous acidic layer may not have been thoroughly mixed with the organic layer. Ensure vigorous shaking of the separatory funnel with frequent venting. Perform multiple extractions with fresh acidic solution to maximize the transfer of the amine salt to the aqueous phase.

  • Incomplete Precipitation: After basifying the aqueous layer, this compound may not have fully precipitated. Ensure the pH is sufficiently basic (pH > 10). Cooling the solution in an ice bath can also increase the yield of the precipitate.

  • Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap the product. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.

Experimental Protocol: Acid-Base Extraction of this compound

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add 1M HCl solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The aqueous layer (containing the protonated this compound hydrochloride salt) is typically the bottom layer when using dichloromethane and the top layer with less dense solvents like ethyl acetate. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl at least two more times to ensure complete transfer of the this compound. Combine all acidic aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (test with pH paper, pH > 10). This compound should precipitate as a solid.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and allow it to air dry or dry in a vacuum oven.

AcidBaseExtraction_Troubleshooting start Low Recovery of This compound cause1 Incomplete Extraction start->cause1 cause2 Incomplete Precipitation start->cause2 cause3 Emulsion Formation start->cause3 solution1 Vigorous Shaking & Multiple Extractions cause1->solution1 Solution solution2 Ensure pH > 10 & Cool in Ice Bath cause2->solution2 Solution solution3 Add Brine & Gentle Swirling cause3->solution3 Solution

Caption: Troubleshooting low recovery in acid-base extraction.

Recrystallization

Problem: Oily precipitate or no crystal formation upon cooling.

Possible Causes & Solutions:

  • Insoluble Impurities: The presence of insoluble impurities can inhibit crystallization. If you observe solid particles in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. Adding a seed crystal of pure this compound can also initiate crystal growth.

  • Incorrect Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a different solvent or use a solvent pair.

  • Cooling Too Rapidly: Cooling the solution too quickly can lead to the formation of an oil or very small crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, water, or mixtures) to find a suitable one where it is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if impurities present) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: General workflow for recrystallization.

Column Chromatography

Problem: Poor separation of this compound from byproducts.

Possible Causes & Solutions:

  • Incorrect Eluent System: The polarity of the eluent may not be optimal for separation. Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives good separation (Rf value for this compound around 0.3-0.4). A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Column Overloading: Too much sample was loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Improper Column Packing: Air bubbles or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.

  • Co-elution with Polar Impurities: If impurities are also polar, consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier like triethylamine to the eluent to reduce tailing of the basic this compound.

Experimental Protocol: Column Chromatography of this compound

  • TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is often a good starting point. Visualize the spots under UV light.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended to avoid air bubbles).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.

ColumnChromatography_Logic start Poor Separation check_tlc Check TLC (Rf ~ 0.3-0.4?) start->check_tlc adjust_eluent Adjust Eluent Polarity check_tlc->adjust_eluent No check_loading Column Overloaded? check_tlc->check_loading Yes adjust_eluent->check_tlc reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Improper Packing? check_loading->check_packing No good_separation Good Separation reduce_load->good_separation repack_column Repack Column check_packing->repack_column Yes check_packing->good_separation No repack_column->good_separation

Caption: Logical steps for troubleshooting poor column chromatography separation.

References

Navigating the Synthesis of 2-Aminoquinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminoquinolines is a critical process, yet one that can be fraught with challenges such as side reactions that diminish yield and purity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these syntheses.

Troubleshooting Guides

This section offers a problem-solution approach to common side reactions and experimental difficulties.

Friedländer Synthesis

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis. However, it is not without its complexities.

Issue 1.1: Formation of Regioisomers with Unsymmetrical Ketones

When using an unsymmetrical ketone, two different enolates can form, leading to a mixture of regioisomeric quinoline products.

  • Solution:

    • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Lewis acids, such as bismuth triflate (Bi(OTf)₃), have been shown to favor the formation of one regioisomer over the other.[1]

    • Reaction Conditions: Modifying the reaction temperature and solvent can alter the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.

    • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation to a specific position.[2]

Issue 1.2: Aldol Condensation of the Ketone Reactant

Under basic conditions, the ketone reactant can undergo self-condensation, leading to undesired byproducts and reduced yield of the target 2-aminoquinoline.

  • Solution:

    • Use of Imine Analogs: Replacing the 2-aminoaryl aldehyde/ketone with its imine analog can circumvent the need for basic conditions that promote aldol condensation.[2]

    • Acid Catalysis: Employing acid catalysts like p-toluenesulfonic acid or iodine can facilitate the desired cyclization while minimizing ketone self-condensation.

Issue 1.3: Formation of Quinolin-2(1H)-one Byproducts

In certain cases, particularly when starting from 2-nitroaromatic ketones, a competitive cyclization can lead to the formation of substituted quinolin-2(1H)-ones.[3]

  • Solution:

    • Control of Reaction Intermediates: The formation of the Z-Knoevenagel intermediate is believed to favor the formation of the quinolin-2(1H)-one. Careful control of reaction conditions to favor the E-isomer can reduce this side reaction.

    • Choice of Starting Material: When feasible, using the corresponding 2-aminoaryl ketone instead of the 2-nitroaryl ketone can avoid this side reaction pathway.

Below is a troubleshooting workflow for the Friedländer Synthesis:

References

Technical Support Center: 2-Aminoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoquinoline derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound derivatization?

Low derivatization yields can stem from several factors. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary for different substrates. For instance, in the derivatization of carboxylic acids, aldehydes, and ketones using 2-hydrazinoquinoline (HQ), reaction conditions such as solvent, temperature, and time were optimized to achieve complete derivatization.[1][2]

  • Reagent Quality and Concentration: Ensure the this compound and any coupling reagents are of high purity and used at the appropriate concentrations. The derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) requires careful control of reagent amounts to ensure complete reaction.[3]

  • Presence of Moisture: Many derivatization reactions are sensitive to water, which can hydrolyze reagents or intermediates. Using anhydrous solvents and inert atmospheres can be crucial.

  • Side Reactions: Undesired side reactions, such as dialkylation or aldehyde condensation, can consume starting materials and reduce the yield of the desired product.[4] The use of specific coupling agents like HATU/HOAt can help minimize side reactions compared to others like EDC.[5]

  • Incomplete Activation: For derivatization of carboxylic acids, incomplete activation of the carboxyl group can lead to low yields. The use of activating agents like DPDS and TPP is necessary for the reaction with 2-hydrazinoquinoline.[1]

Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?

The formation of side products is a common issue. Here are some possibilities and solutions:

  • Dialkylation Products: If your this compound has multiple reactive sites, or if the reaction conditions are too harsh, multiple derivatizing molecules can react with your target molecule.[4] To minimize this, consider using milder reaction conditions or protecting groups.

  • Aldehyde Condensation Products: When working with aldehydes, self-condensation can occur, especially under basic conditions.[4] Adjusting the pH or using a different catalyst may help.

  • Hydrolysis of Reagent/Product: The derivatizing reagent or the final product may be susceptible to hydrolysis. The excess AQC reagent, for example, is designed to rapidly hydrolyze to 6-aminoquinoline to avoid interference.[6] However, the stability of the derivatized product should also be considered.

  • Formation of Dimers or Oligomers: Some derivatization agents can cause the formation of dipeptides or other oligomers, especially when working with amino acids.[7] Careful selection of the derivatization reagent and reaction conditions is essential to avoid these artifacts.

Q3: My derivatized product appears to be unstable. How can I improve its stability?

Instability of derivatized products can lead to inaccurate quantification and analysis. Consider the following:

  • Storage Conditions: Store derivatized samples at low temperatures (e.g., -20°C or -80°C) and protect them from light.[8]

  • Solvent Choice: The solvent used to store the derivative can impact its stability. Toluene has been shown to be a suitable solvent for the long-term storage of certain amino acid derivatives.[9][10]

  • pH of the Medium: The pH of the storage solution can affect the stability of the derivative. Ensure the pH is optimized for the specific derivative.

  • Time Between Derivatization and Analysis: Minimize the time between derivatization and analysis to reduce the chances of degradation. Some methods recommend immediate analysis after derivatization.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during this compound derivatization experiments.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Incorrect Reaction Conditions Optimize temperature, time, and solvent. For example, for 2-hydrazinoquinoline derivatization, 60°C for 60 minutes in acetonitrile was found to be optimal.[1]
Degraded Reagents Use fresh, high-purity this compound and other reagents. Check for proper storage conditions.
Presence of Water or Other Inhibitors Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Mixing Ensure the reaction mixture is homogenous through constant stirring or agitation.
pH is Not Optimal Adjust the pH of the reaction mixture. For many amine derivatizations, a basic pH is required.[11]
Problem 2: Multiple Peaks in Chromatogram (Impure Product)
Possible Cause Suggested Solution
Side Reactions Modify reaction conditions (e.g., lower temperature, shorter time) to disfavor side product formation.[4]
Excess Derivatizing Reagent Quench the reaction to remove excess reagent. Some reagents are designed to hydrolyze, but if they interfere, a purification step is needed.[6]
Incomplete Reaction Increase reaction time or temperature to drive the reaction to completion.
Degradation of Product Analyze the sample immediately after derivatization or optimize storage conditions.
Isomer Formation For molecules with multiple reactive sites, consider using protecting groups to ensure derivatization occurs at the desired position.
Problem 3: Poor Chromatographic Resolution or Peak Shape
Possible Cause Suggested Solution
Inappropriate HPLC Column Select a column with the appropriate chemistry (e.g., C18) and dimensions for your derivatized analyte.
Suboptimal Mobile Phase Optimize the mobile phase composition, including the organic modifier, buffer type, and pH.[12]
Sample Overload Inject a smaller volume of the sample or dilute the sample.
Presence of Both Ionized and Non-ionized Species Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte to ensure it is in a single form.[12]
Precipitation of Buffer in Organic Solvent Ensure the buffer concentration is low enough to remain soluble when mixed with the organic portion of the mobile phase.[12]

Experimental Protocols

A detailed methodology for a key derivatization reaction is provided below.

Protocol: Derivatization of Carboxylic Acids, Aldehydes, and Ketones with 2-Hydrazinoquinoline (HQ)

This protocol is adapted from a method for the simultaneous analysis of these functional groups.[1][2]

Materials:

  • 2-Hydrazinoquinoline (HQ)

  • Diphenyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (ACN), anhydrous

  • Standard compounds (e.g., acetic acid, acetone, acetaldehyde)

  • Sample (e.g., urine, serum, or tissue extract)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HQ in acetonitrile.

    • Prepare stock solutions of DPDS and TPP in acetonitrile.

  • Sample Preparation:

    • Ensure the biological sample is appropriately processed (e.g., deproteinized, extracted).

  • Derivatization Reaction:

    • To your sample or standard, add the activating agents DPDS and TPP (for carboxylic acids).

    • Add the HQ derivatizing agent.

    • Incubate the reaction mixture at 60°C for 60 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for LC-MS analysis.

Quantitative Data Summary:

The following table summarizes the optimized conditions for the HQ derivatization.

ParameterOptimal Condition
Solvent Acetonitrile
Reaction Temperature 60 °C
Reaction Time 60 minutes

Table 1: Optimized reaction conditions for 2-hydrazinoquinoline derivatization.[1]

Visualizations

Logical Workflow for Troubleshooting Low Derivatization Yield

Troubleshooting_Yield start Low Derivatization Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent Quality (Purity, Age, Storage) check_conditions->check_reagents Correct optimize_conditions Optimize Conditions check_conditions->optimize_conditions Incorrect? check_moisture Investigate Moisture Contamination check_reagents->check_moisture High Quality replace_reagents Use Fresh Reagents check_reagents->replace_reagents Degraded? check_side_reactions Analyze for Side Products (e.g., by LC-MS) check_moisture->check_side_reactions Absent use_anhydrous Implement Anhydrous Techniques check_moisture->use_anhydrous Present? modify_protocol Modify Protocol to Minimize Side Reactions check_side_reactions->modify_protocol Present? success Yield Improved optimize_conditions->success replace_reagents->success use_anhydrous->success modify_protocol->success Derivatization_Workflow start Start: Sample Preparation add_reagents Add Derivatization Reagents (e.g., 2-AQ, Coupling Agents) start->add_reagents reaction Incubate under Optimal Conditions (Temp, Time) add_reagents->reaction quench Quench Reaction (Optional) reaction->quench purification Purify Derivatized Product (e.g., HPLC, Crystallization) quench->purification analysis Analyze Product (e.g., LC-MS, NMR) purification->analysis end End: Characterized Product analysis->end

References

Validation & Comparative

2-Aminoquinoline vs. 4-Aminoquinoline: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its myriad derivatives, aminoquinolines, particularly those with the amino group at the 2- and 4-positions, have garnered significant attention for their diverse and potent biological activities. This guide provides an objective comparison of 2-aminoquinoline and 4-aminoquinoline derivatives, focusing on their anticancer, antimalarial, and neurological activities, supported by experimental data and detailed methodologies.

Key Differences in Biological Activity: An Overview

While both this compound and 4-aminoquinoline derivatives exhibit a broad spectrum of biological activities, the position of the amino group significantly influences their primary therapeutic applications and mechanisms of action. Generally, 4-aminoquinolines are renowned for their potent antimalarial properties , exemplified by the long-standing clinical use of chloroquine. In contrast, the landscape of This compound activity is more varied, with a growing body of evidence highlighting their potential as anticancer agents . Neurological activities for both classes are less explored but represent an emerging area of interest.

Anticancer Activity: A Tale of Two Isomers

Derivatives of both 2- and 4-aminoquinoline have demonstrated cytotoxic effects against various cancer cell lines. However, the focus of research and the reported potency often differ.

4-Aminoquinoline Derivatives in Oncology

The anticancer potential of 4-aminoquinolines, notably chloroquine and its derivatives, is often linked to their ability to disrupt lysosomal function and autophagy, processes critical for cancer cell survival and proliferation.[1]

Experimental Data: Anticancer Activity of Aminoquinoline Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
4-Aminoquinoline Derivatives
Chloroquine FumardiamideHCT 116 (Colon)MTT2.0 ± 0.2[2]
Chloroquine FumardiamideSW620 (Colon)MTT2.7 ± 0.3[2]
Chloroquine FumardiamideH460 (Lung)MTT3.3 ± 0.4[2]
Chloroquine FumardiamideMCF-7 (Breast)MTT4.8 ± 0.5[2]
2-Amino-pyrano[3,2-c]quinoline
Derivative 5eA-549 (Lung)MTT0.026[3]
Derivative 5hA-549 (Lung)MTT0.028[3]
2-Quinolinone Derivative
Compound 12MCF-7 (Breast)Not SpecifiedNot Specified[4]
Compound 13MCF-7 (Breast)Not SpecifiedNot Specified[4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2- or 4-aminoquinoline derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: 4-Aminoquinoline Anticancer Mechanism

G Figure 1: Proposed Anticancer Mechanism of 4-Aminoquinolines 4-Aminoquinoline 4-Aminoquinoline Lysosome Lysosome 4-Aminoquinoline->Lysosome Accumulation & pH increase Autophagy Inhibition Autophagy Inhibition Lysosome->Autophagy Inhibition Dysfunction Cell Death Cell Death Autophagy Inhibition->Cell Death Induction

Figure 1: Proposed Anticancer Mechanism of 4-Aminoquinolines

Antimalarial Activity: The Forte of 4-Aminoquinolines

The development of 4-aminoquinoline derivatives has been historically driven by their remarkable efficacy against the Plasmodium parasite, the causative agent of malaria. Chloroquine, a prominent member of this class, has been a frontline antimalarial drug for decades.[10] Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[11]

While some 2-substituted quinolines have been investigated for antimalarial properties, the potency and breadth of research are significantly greater for the 4-amino counterparts.

Experimental Data: In Vitro Antiplasmodial Activity

Compound/DerivativeP. falciparum StrainAssayIC50 (nM)Reference
4-Aminoquinoline Derivatives
Chloroquine3D7 (CQ-sensitive)Not SpecifiedNot Specified[10]
ChloroquineK1 (CQ-resistant)Not SpecifiedNot Specified[10]
2-Aminopyrimidine based 4-aminoquinolineK1 (CQ-resistant)Not Specified3.6[10]
Amino-alcohol quinoline
(S)-pentyl derivative3D7Not SpecifiedNot Specified[12]
(S)-heptyl derivative3D7Not SpecifiedNot Specified[12]

Experimental Protocol: In Vitro Antiplasmodial Assay

The in vitro activity of compounds against P. falciparum can be determined using various methods, such as the parasite lactate dehydrogenase (pLDH) assay or radiolabeled hypoxanthine incorporation.[11][13][14][15]

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Infection: Add the parasite culture to the wells containing the drug dilutions and control wells.

  • Incubation: Incubate the plates for 48-72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay-specific Steps:

    • pLDH Assay: Lyse the cells and measure the activity of parasite-specific lactate dehydrogenase, which is proportional to the number of viable parasites.

    • Hypoxanthine Incorporation: Add ³H-hypoxanthine and incubate for a further 24 hours. Harvest the cells and measure the incorporated radioactivity, which reflects parasite proliferation.

  • Data Analysis: Determine the IC50 value, representing the drug concentration that inhibits parasite growth by 50%.

Signaling Pathway: 4-Aminoquinoline Antimalarial Mechanism

G Figure 2: Antimalarial Mechanism of 4-Aminoquinolines 4-Aminoquinoline 4-Aminoquinoline Parasite Digestive Vacuole Parasite Digestive Vacuole 4-Aminoquinoline->Parasite Digestive Vacuole Accumulation Heme Polymerization Heme Polymerization 4-Aminoquinoline->Heme Polymerization Inhibition Parasite Digestive Vacuole->Heme Polymerization Site of action Free Heme Accumulation Free Heme Accumulation Heme Polymerization->Free Heme Accumulation Leads to Parasite Death Parasite Death Free Heme Accumulation->Parasite Death Toxicity

Figure 2: Antimalarial Mechanism of 4-Aminoquinolines

Neurological Activity: An Emerging Frontier

The exploration of aminoquinolines for neurological applications is a more recent endeavor. Some quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[16][17] The mechanisms are often linked to their ability to chelate metal ions or modulate the activity of enzymes involved in neurotransmitter metabolism.

Direct comparative studies on the neurological effects of 2- and 4-aminoquinoline are limited. However, research into quinoline derivatives as a broader class suggests potential for both sedative and anticonvulsant effects, depending on the specific substitutions on the quinoline ring.[18]

Experimental Workflow: Investigating Neuropharmacological Effects

G Figure 3: Workflow for Neuropharmacological Screening cluster_0 In Vitro cluster_1 In Vivo Enzyme Assays Enzyme Assays Data Analysis Data Analysis Enzyme Assays->Data Analysis Receptor Binding Receptor Binding Receptor Binding->Data Analysis Neuronal Cell Culture Neuronal Cell Culture Behavioral Models Behavioral Models Neuronal Cell Culture->Behavioral Models Toxicity Studies Toxicity Studies Behavioral Models->Toxicity Studies Toxicity Studies->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Enzyme Assays Compound Synthesis->Receptor Binding Compound Synthesis->Neuronal Cell Culture

Figure 3: Workflow for Neuropharmacological Screening

Conclusion

The positional isomerism of the amino group on the quinoline ring profoundly impacts the biological activity profile of these compounds. 4-Aminoquinolines have a well-established and potent antimalarial activity, with a defined mechanism of action. In contrast, this compound derivatives are emerging as a versatile scaffold for the development of novel anticancer agents, acting through diverse mechanisms that are still under active investigation. The neuropharmacological potential of both classes of compounds remains a promising but less explored area. This guide provides a foundational comparison to aid researchers in the strategic design and development of next-generation quinoline-based therapeutics.

References

A Comparative Guide to the Fluorescence Properties of 2-Aminoquinoline and Dansyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two commonly utilized fluorescent probes: 2-Aminoquinoline and Dansyl chloride. By examining their fluorescence properties, reactivity, and application protocols, this document aims to equip researchers with the necessary information to make an informed choice for their specific needs.

Introduction to the Fluorophores

This compound is a heterocyclic aromatic amine that serves as a foundational structure for a variety of fluorescent probes. Its intrinsic fluorescence is sensitive to the local environment, making it a valuable tool for studying molecular interactions and microenvironmental changes.

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic fluorescent labeling reagent. It is inherently non-fluorescent but reacts with primary and secondary amines to yield highly fluorescent dansyl amides. This reactivity makes it a workhorse for the derivatization of proteins, peptides, and other biomolecules. The fluorescence of dansyl amides is also highly dependent on the polarity of their surroundings.

Comparative Analysis of Fluorescence Properties

The selection of a fluorescent probe is often dictated by its photophysical parameters. The following tables summarize the key fluorescence properties of this compound and Dansyl chloride-labeled compounds in various solvents.

Table 1: Fluorescence Properties of this compound

SolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Lifetime (τ, ns)
Dioxane370[1]480[1]Increased in polar solvents-
Methanol----
Ethanol----
Water----

Table 2: Fluorescence Properties of Dansyl Amide Derivatives

Solvent/EnvironmentExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Lifetime (τ, ns)
DMF (Dansyl amide)~333~515Environmentally sensitive-
Dioxane (Dansyl glycine)--0.66-
Water (Dansyl glycine)--0.07-
Water (Aqueous solution after excitation)--0.70-
Protein Conjugates--Environmentally sensitive10 - 20

Dansyl chloride itself is non-fluorescent and must first react with an amine to become fluorescent. The properties of the resulting dansyl amide are highly sensitive to the solvent's polarity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are representative protocols for the measurement of fluorescence quantum yield and lifetime, as well as labeling procedures for both molecules.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (ΦF) involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent of choice (e.g., ethanol, water)

  • Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Sample of interest (this compound or Dansyl-labeled compound)

Procedure:

  • Prepare a series of five dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the gradient (slope) of the linear fit for both the standard (Grad_std) and the sample (Grad_smp).

  • Calculate the quantum yield of the sample (ΦF_smp) using the following equation:

    ΦF_smp = ΦF_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)

    where:

    • ΦF_std is the quantum yield of the standard.

    • n_smp and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.

Materials:

  • TCSPC spectrometer with a pulsed light source (e.g., picosecond laser or LED)

  • Sample of interest in a suitable solvent

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox)

Procedure:

  • Prepare a dilute solution of the sample to avoid aggregation and inner filter effects.

  • Measure the Instrument Response Function (IRF) by acquiring the temporal profile of the excitation pulse using a scattering solution.

  • Acquire the fluorescence decay curve of the sample by exciting it with the pulsed light source and detecting the emitted photons over time.

  • Perform a deconvolution analysis of the experimental decay curve with the IRF to obtain the true fluorescence decay.

  • Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).

Labeling Protocol for Dansyl Chloride

Dansyl chloride reacts with primary and secondary amines to form stable, fluorescent sulfonamides.

Materials:

  • Dansyl chloride

  • Protein or other amine-containing molecule to be labeled

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.5)

  • Organic solvent (e.g., acetone or acetonitrile)

  • Size-exclusion chromatography column for purification

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare a stock solution of Dansyl chloride in acetone or acetonitrile (e.g., 10 mg/mL).

  • Add the Dansyl chloride solution dropwise to the protein solution while gently stirring. A typical molar ratio of Dansyl chloride to protein is 10:1 to 20:1.

  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.

  • Remove the unreacted Dansyl chloride and by-products by size-exclusion chromatography.

  • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~330 nm).

Labeling Protocol for this compound

While this compound is more commonly used as a fluorescent probe for sensing, it can be used to label molecules, typically through derivatization to introduce a more reactive group or by targeting specific functional groups on the target biomolecule. A common application is in glycan analysis where the amino group is reductively aminated to the reducing end of carbohydrates. For protein labeling, a general approach involves activating the amino group or using a crosslinker. A general protocol for labeling carboxyl groups on a protein after activation is provided below.

Materials:

  • This compound

  • Protein with accessible carboxyl groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Coupling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Dissolve the protein in the activation buffer.

  • Add EDC and NHS to the protein solution to activate the carboxyl groups. A typical molar excess is 10-fold for both EDC and NHS over the protein.

  • Incubate for 15-30 minutes at room temperature.

  • Remove excess EDC and NHS by rapid size-exclusion chromatography, exchanging the buffer to the coupling buffer.

  • Immediately add a solution of this compound in the coupling buffer to the activated protein. A 10 to 50-fold molar excess of this compound is recommended.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Purify the labeled protein from unreacted this compound by size-exclusion chromatography.

Visualizing Key Concepts and Workflows

To further aid in the understanding and application of these fluorescent probes, the following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts and decision-making processes.

Fluorescence_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_v0 Vibrational Level 0 S1_v2 Vibrational Level 2 S0_v0->S1_v2 1. Excitation (Absorption) S0_v1 Vibrational Level 1 S0_v2 Vibrational Level 2 S1_v0 Vibrational Level 0 S1_v0->S0_v0 4. Non-radiative Decay (e.g., quenching) S1_v0->S0_v1 3. Fluorescence Emission S1_v1 Vibrational Level 1 S1_v2->S1_v0 2. Vibrational Relaxation (non-radiative)

Caption: Jablonski diagram illustrating the mechanism of fluorescence.

Fluorescent_Probe_Evaluation cluster_workflow Comparative Workflow for Fluorescent Probe Evaluation Start Define Experimental Needs (e.g., target, environment) Probe_Selection Select Candidate Probes (this compound vs. Dansyl chloride) Start->Probe_Selection Characterization Characterize Photophysical Properties (λex, λem, ΦF, τ) Probe_Selection->Characterization Labeling Perform Labeling Reaction Characterization->Labeling Purification Purify Labeled Conjugate Labeling->Purification Validation Validate Labeling (Degree of Labeling, Activity Assay) Purification->Validation Application Perform Fluorescence Experiment (e.g., microscopy, spectroscopy) Validation->Application Analysis Analyze Data & Compare Performance (Signal-to-Noise, Photostability) Application->Analysis Decision Select Optimal Probe Analysis->Decision End End Decision->End

Caption: A workflow for the comparative evaluation of fluorescent probes.

Fluorescent_Label_Selection Start Start: Need to label a biomolecule Target What is the target molecule and functional group? Start->Target Amine Primary/Secondary Amine (e.g., Protein N-terminus, Lysine) Target->Amine Amine Carboxyl Carboxylic Acid (e.g., Asp, Glu, C-terminus) Target->Carboxyl Carboxyl Other Other functional group Target->Other Other Dansyl Consider Dansyl chloride Amine->Dansyl 2AQ Consider this compound (with activation/crosslinker) Carboxyl->2AQ Properties What are the required fluorescence properties? Other->Properties Dansyl->Properties 2AQ->Properties Environment Is the environment polar or non-polar? Properties->Environment Solvent Sensitivity Wavelength What are the instrument's excitation/emission capabilities? Properties->Wavelength Spectral Needs Final_Choice Make Final Selection Environment->Final_Choice Wavelength->Final_Choice

Caption: A decision-making flowchart for selecting a fluorescent label.

Conclusion

Both this compound and Dansyl chloride offer unique advantages as fluorescent probes. Dansyl chloride, with its well-established chemistry for labeling amines and the pronounced solvatochromism of its derivatives, is an excellent choice for robustly labeling proteins and peptides to probe their local environment. This compound, while less characterized in terms of its intrinsic fluorescence across a range of solvents, presents opportunities as a smaller, potentially less perturbing probe, particularly for applications in sensing and glycan analysis. The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment, including the nature of the target molecule, the desired photophysical properties, and the experimental conditions. This guide provides the foundational data and protocols to assist researchers in making that critical selection.

References

A Comparative Guide to 2-Aminoquinoline as a Derivatization Agent for HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in the analysis of carbohydrates and other compounds lacking a strong chromophore, derivatization is a critical step to enhance detection by High-Performance Liquid Chromatography (HPLC). 2-Aminoquinoline (2-AQ) has emerged as a promising fluorescent labeling agent. This guide provides an objective comparison of this compound with other common derivatization agents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal agent for their analytical needs.

Introduction to Derivatization with this compound

Derivatization in HPLC involves chemically modifying an analyte to produce a derivative with properties that are more suitable for separation and detection. For non-chromophoric molecules like many carbohydrates, derivatization with a fluorescent tag such as this compound allows for highly sensitive detection using fluorescence detectors. The primary reaction mechanism is reductive amination, where the primary amine of 2-AQ reacts with the aldehyde or ketone group of the analyte (e.g., the open-ring form of a monosaccharide) to form a stable, fluorescently tagged derivative.

Performance Comparison of Derivatization Agents

The choice of a derivatization agent significantly impacts the sensitivity, stability, and efficiency of an HPLC method. Below is a comparative summary of this compound and two other widely used derivatization agents: 2-Aminobenzamide (2-AB) and 1-phenyl-3-methyl-5-pyrazolone (PMP).

ParameterThis compound (2-AQ)2-Aminobenzamide (2-AB)1-phenyl-3-methyl-5-pyrazolone (PMP)
Detection Method FluorescenceFluorescenceUV (245-250 nm)
Typical Analytes Carbohydrates, Glycans, Aldehydes, KetonesCarbohydrates, GlycansMonosaccharides
Reaction Time 2-3 hours2-3 hours30-70 minutes
Reaction Temperature 65-80°C65°C70°C
Relative Sensitivity HighHighModerate to High
Derivative Stability GoodGoodGood
Key Advantages Good fluorescent properties.Well-established methods, extensive literature.Rapid reaction, suitable for UV detection.
Key Disadvantages Less documented than 2-AB for glycan analysis.Longer reaction times compared to PMP.Lower sensitivity than fluorescence methods.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. The following are representative derivatization protocols for this compound and 2-Aminobenzamide for the analysis of carbohydrates.

Protocol 1: Derivatization of Monosaccharides with this compound (2-AQ)

This protocol is based on the principles of reductive amination and is optimized for the derivatization of monosaccharides.

Reagents:

  • This compound (2-AQ) solution: 0.35 M in 3:7 (v/v) acetic acid:DMSO.

  • Sodium cyanoborohydride (NaCNBH₃) solution: 0.6 M in DMSO.

  • Monosaccharide standards or hydrolyzed sample (dried).

Procedure:

  • To the dried monosaccharide sample (1-10 nmol), add 5 µL of the 2-AQ solution.

  • Add 5 µL of the sodium cyanoborohydride solution.

  • Vortex the mixture thoroughly to ensure complete dissolution.

  • Incubate the reaction mixture at 80°C for 2-3 hours in a heating block.

  • After incubation, cool the reaction mixture to room temperature.

  • Dilute the sample with an appropriate solvent (e.g., mobile phase) to the desired concentration for HPLC analysis.

  • Analyze the derivatized sample by reversed-phase HPLC with fluorescence detection (Excitation: ~355 nm, Emission: ~420 nm).

Protocol 2: Derivatization of N-Glycans with 2-Aminobenzamide (2-AB)

This is a widely used protocol for the fluorescent labeling of N-glycans released from glycoproteins.

Reagents:

  • 2-Aminobenzamide (2-AB) labeling solution: Dissolve 2-AB in a mixture of DMSO and glacial acetic acid (typically 85:15 v/v) to a final concentration of 0.35 M.

  • Sodium cyanoborohydride (NaCNBH₃) solution: 1.0 M in DMSO.

  • N-glycan standards or released and purified glycans from a glycoprotein sample (dried).

Procedure:

  • To the dried glycan sample, add 5 µL of the 2-AB labeling solution.

  • Add 5 µL of the sodium cyanoborohydride solution.

  • Ensure the sample is fully dissolved by gentle vortexing.

  • Incubate the mixture at 65°C for 2-3 hours.[1]

  • After incubation, allow the vials to cool to room temperature.

  • The labeled glycans can be purified from excess reagents using HILIC-SPE (Hydrophilic Interaction Liquid Chromatography - Solid Phase Extraction) cartridges.

  • Elute the purified, labeled glycans and analyze by HILIC-HPLC with fluorescence detection (Excitation: 330 nm, Emission: 420 nm).

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams have been generated.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Analyte Carbohydrate Sample (e.g., Monosaccharide) Hydrolysis Hydrolysis (if polysaccharide) Analyte->Hydrolysis optional Drying Drying Analyte->Drying Hydrolysis->Drying ReagentAdd Add 2-AQ & Reductant (Sodium Cyanoborohydride) Drying->ReagentAdd Incubation Incubate (e.g., 80°C, 2-3h) ReagentAdd->Incubation Purification Purification (optional) (e.g., SPE) Incubation->Purification HPLC HPLC Analysis (Fluorescence Detection) Purification->HPLC AgentComparison cluster_agents Agent Properties Derivatization HPLC Derivatization Agents for Carbohydrates AQ This compound (2-AQ) Detection: Fluorescence Analytes: Carbohydrates, Glycans Advantage: High Sensitivity Derivatization->AQ High Sensitivity AB 2-Aminobenzamide (2-AB) Detection: Fluorescence Analytes: Carbohydrates, Glycans Advantage: Well-Established Derivatization->AB Established Method PMP 1-phenyl-3-methyl-5-pyrazolone (PMP) Detection: UV Analytes: Monosaccharides Advantage: Rapid Reaction Derivatization->PMP UV Detection

References

A Researcher's Guide to Fluorescent Labels for Oligosaccharide Analysis: 2-Aminoquinoline vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of oligosaccharides is a critical aspect of understanding protein function, disease progression, and biotherapeutic efficacy. A key step in this analysis is the derivatization of glycans with a fluorescent tag, enabling sensitive detection and quantification. This guide provides an objective comparison of 2-Aminoquinoline (2-AQ) and other widely used fluorescent labels, supported by experimental data and detailed protocols to aid in the selection of the optimal label for your research needs.

Introduction to Fluorescent Labeling of Oligosaccharides

Free glycans lack a natural chromophore or fluorophore, making their detection by common analytical techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) challenging.[1][2] To overcome this, fluorescent labels are covalently attached to the reducing end of the oligosaccharide through a process called reductive amination.[3] This process involves the reaction of the label's primary amine group with the open-ring aldehyde form of the glycan to form a Schiff base, which is then reduced to a stable secondary amine.[4] An ideal fluorescent label offers high labeling efficiency, stability, strong fluorescence signal, and compatibility with mass spectrometry (MS) for detailed structural analysis.

This guide focuses on this compound (2-AQ) and compares its performance characteristics with established labels such as 2-Aminobenzamide (2-AB), Procainamide (ProA), and 8-aminonaphthalene-1,3,6-trisulphonic acid (ANTS).

Performance Comparison of Fluorescent Labels

The choice of a fluorescent label can significantly impact the sensitivity and quality of oligosaccharide analysis. The following tables summarize the key performance characteristics of 2-AQ, 2-AB, ProA, and ANTS based on available experimental data.

Table 1: Spectroscopic and Labeling Reaction Properties

PropertyThis compound (2-AQ)2-Aminobenzamide (2-AB)Procainamide (ProA)8-aminonaphthalene-1,3,6-trisulphonic acid (ANTS)
Excitation Wavelength (λex) ~355 nm (for 3-AQ isomer)[5]320-360 nm[6][7]~310 nm[8]~353 nm[3]
Emission Wavelength (λem) ~420 nm (for 3-AQ isomer)[5]420-428 nm[6][8]~370 nm[8]~535 nm[3]
Typical Reaction Time 2-3 hours2-3 hours[7]1-2 hours16 hours[9]
Typical Reaction Temperature 65-70°C[1]65°C[7]65°C37°C[9]
Charge at Neutral pH NeutralNeutralPositive (tertiary amine)Negative (-3)

Table 2: Analytical Performance and Compatibility

Performance MetricThis compound (2-AQ)2-Aminobenzamide (2-AB)Procainamide (ProA)8-aminonaphthalene-1,3,6-trisulphonic acid (ANTS)
Relative Fluorescence Sensitivity Moderate (isomer dependent)Standard (Baseline)[10][11]High (approx. 15x > 2-AB)[10][11]High
Relative MS Sensitivity (Positive ESI) ModerateLow[10][11]High (up to 30x > 2-AB)[8]Not ideal for positive mode
Limit of Detection (LOD) Data not readily availableLow picomole to high femtomole[4]High femtomole[10][11]Picomole to femtomole
Primary Analytical Technique(s) HPLC/UPLC-FLR, MSHPLC/UPLC-FLR, MS[12]HPLC/UPLC-FLR, MS[8][13]Capillary/Gel Electrophoresis (CE/FACE)[9]
Key Advantage Good fluorescence properties"Gold standard" with extensive databasesHigh fluorescence and MS sensitivityExcellent for electrophoretic separation of charged glycans
Key Disadvantage Performance data is less comprehensive; some isomers are non-fluorescent[5]Poor ionization efficiency for MS[10][11]Chromatographic performance can vary[14]Long reaction time; not optimal for LC-MS

Experimental Workflows and Methodologies

The general workflow for fluorescent labeling of oligosaccharides is a multi-step process that requires careful execution to ensure complete and efficient derivatization.

G cluster_0 Sample Preparation cluster_1 Labeling Reaction cluster_2 Post-Labeling & Analysis Glycoprotein Glycoprotein Sample Release Enzymatic Release of Glycans (e.g., PNGase F) Glycoprotein->Release Cleanup1 Initial Glycan Cleanup (e.g., SPE) Release->Cleanup1 Drydown Dry Down Glycans Cleanup1->Drydown AddReagents Add Fluorescent Label & Reducing Agent Drydown->AddReagents Incubate Incubation (Heat) AddReagents->Incubate Cleanup2 Excess Label Removal (e.g., HILIC SPE) Incubate->Cleanup2 Analysis LC-FLR/MS or CE Analysis Cleanup2->Analysis

Caption: General workflow for fluorescent labeling and analysis of N-glycans.

Experimental Protocol: 2-Aminobenzamide (2-AB) Labeling

This protocol is a widely accepted method for labeling glycans with 2-AB.[4][7]

Materials:

  • Dried glycan sample (10 pmol to 25 nmol)

  • 2-AB Labeling Solution: 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in a 7:3 (v/v) solution of dimethyl sulfoxide (DMSO) and glacial acetic acid. (Prepare fresh before use).

  • Acetonitrile

  • Water (HPLC-grade)

  • Heating block or oven set to 65°C

  • Centrifugal evaporator

Procedure:

  • Sample Preparation: Ensure the glycan sample is purified, salt-free, and completely dry in a reaction vial.

  • Reagent Addition: Add 5-10 µL of the freshly prepared 2-AB labeling solution to the dried glycan sample. Ensure the sample is fully dissolved.

  • Incubation: Securely cap the vial and incubate at 65°C for 2 to 3 hours in a dry heating block or oven.[7] To promote dissolution, the vial can be vortexed 30 minutes into the incubation period.

  • Post-Labeling Cleanup: After incubation, cool the sample to room temperature. Remove excess 2-AB label using a suitable cleanup method, such as HILIC Solid Phase Extraction (SPE).

  • Analysis: The purified, labeled glycans are now ready for analysis by HILIC-HPLC with fluorescence detection (λex: ~330 nm, λem: ~420 nm) and/or mass spectrometry.

Experimental Protocol: this compound (2-AQ) Labeling (General Approach)

While a universally standardized kit protocol for 2-AQ is less common than for 2-AB, the reductive amination chemistry is conserved. The following is a generalized protocol based on similar methods.

Materials:

  • Dried glycan sample

  • Labeling Reagent: A solution of this compound (e.g., 350 mM) in 7:3 (v/v) DMSO:glacial acetic acid.

  • Reducing Agent: A solution of sodium cyanoborohydride (e.g., 1 M) in DMSO.

  • Heating block or oven set to 65-70°C

Procedure:

  • Sample Preparation: Start with a clean, dry glycan sample in a microcentrifuge tube.

  • Reagent Preparation: Prepare the labeling and reducing agent solutions.

  • Labeling Reaction: Combine the glycan sample with the 2-AQ labeling solution and the sodium cyanoborohydride reducing agent. A common approach involves pre-dissolving the glycans in the labeling solution before adding the reductant.[1]

  • Incubation: Cap the tube tightly and incubate at 65-70°C for 2 hours.[1]

  • Cleanup: After incubation, perform a post-labeling cleanup to remove excess reagents, typically using HILIC SPE.

  • Analysis: Analyze the labeled glycans by HILIC-UPLC with fluorescence detection. For 3-AQ, optimal wavelengths are λex=355 nm and λem=420 nm.[5]

Choosing the Right Label for Your Application

The selection of a fluorescent label is dictated by the specific requirements of the experiment, including the analytical platform available, the required sensitivity, and the nature of the glycans being studied.

G Start What is the primary analytical goal? HighSensitivityMS High-Sensitivity MS Detection Needed? Start->HighSensitivityMS HighSensitivityFLR High-Sensitivity Fluorescence (FLR) Needed? Start->HighSensitivityFLR Electrophoresis Analysis by Capillary/Gel Electrophoresis? Start->Electrophoresis RoutineLC Routine LC-FLR Profiling with Existing Database? Start->RoutineLC HighSensitivityMS->HighSensitivityFLR No ProA_MS Consider Procainamide (ProA) or other MS-optimized tags HighSensitivityMS->ProA_MS Yes HighSensitivityFLR->Electrophoresis No ProA_FLR Consider Procainamide (ProA) HighSensitivityFLR->ProA_FLR Yes TwoAQ Consider 2-AQ for good fluorescence properties HighSensitivityFLR->TwoAQ Alternative Electrophoresis->RoutineLC No ANTS Use ANTS Electrophoresis->ANTS Yes TwoAB Use 2-Aminobenzamide (2-AB) RoutineLC->TwoAB Yes RoutineLC->TwoAQ No/Alternative

References

A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Aminoquinoline-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective and sensitive fluorescent sensors is a cornerstone of advancements in chemical biology, environmental monitoring, and drug discovery. Among the diverse array of fluorophores, 2-aminoquinoline derivatives have emerged as a versatile scaffold for the design of chemosensors for a variety of analytes, particularly metal ions. Their favorable photophysical properties, including strong fluorescence and environmental sensitivity, make them attractive candidates for sensor development. However, a critical aspect of any sensor's utility is its selectivity—the ability to detect a specific analyte in a complex mixture without interference from other species. This guide provides a comparative analysis of the cross-reactivity and selectivity of several recently developed this compound-based fluorescent sensors, supported by experimental data and detailed protocols.

Performance Comparison of this compound-Based Sensors

The following tables summarize the key performance metrics of selected this compound-based fluorescent sensors for the detection of various metal ions. These sensors have been chosen to highlight the diversity of targets and the varying degrees of selectivity achieved through molecular design.

Table 1: Performance Characteristics of a this compound-Based Sensor for Fe³⁺

ParameterValueReference
Sensor Name Sensor 1 (unnamed in source)[1][2]
Target Analyte Fe³⁺[1][2]
Detection Limit 8.67 x 10⁻⁵ M[1]
Binding Constant (Kₐ) 4.28 x 10² M⁻¹[1]
Stoichiometry (Sensor:Ion) 1:1[1]
Response Type Fluorescence quenching[1][2]

Table 2: Selectivity Profile of Sensor 1 for Fe³⁺

Interfering IonObserved ResponseReference
Na⁺, K⁺, Ca²⁺, Mg²⁺No significant interference[1]
Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺No significant interference[1]
Pb²⁺, Cd²⁺, Hg²⁺, Cr³⁺No significant interference[1]
Al³⁺No significant interference[1]

Table 3: Performance Characteristics of a this compound-Based Sensor for Cu²⁺

ParameterValueReference
Sensor Name Amidoquinoline-based xylofuranose derivative 1[3]
Target Analyte Cu²⁺[3]
Detection Limit 0.87 µM[3]
Binding Constant (Kₐ) Not explicitly stated, but 1:1 binding ratio confirmed[3]
Stoichiometry (Sensor:Ion) 1:1[3]
Response Type Fluorescence quenching[3]

Table 4: Selectivity Profile of Amidoquinoline-based xylofuranose derivative 1 for Cu²⁺

Interfering IonObserved ResponseReference
Other metal ions and anionsHigh selectivity for Cu²⁺[3]
Fe³⁺Significant decrease in emission intensity (~10-fold)[3]

Table 5: Performance Characteristics of a Quinoline-Based Sensor for Pb²⁺

ParameterValueReference
Sensor Name L (mono Schiff base of quinoline)[4][5]
Target Analyte Pb²⁺[4][5]
Detection Limit 9.9 x 10⁻⁷ M (fluorescent)[4]
Binding Constant (Kₐ) 5.63 x 10³ M⁻¹[4][5]
Stoichiometry (Sensor:Ion) 1:1[4][5]
Response Type Fluorescence quenching[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound-based sensor selectivity and cross-reactivity.

Protocol 1: General Procedure for Fluorescence Titration and Selectivity Studies

This protocol outlines the steps for assessing the response of a fluorescent sensor to its target analyte and potential interfering ions.

Materials:

  • Stock solution of the this compound-based sensor (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solutions of the target analyte and various interfering metal ions (e.g., 10 mM in deionized water or an appropriate buffer).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Sensor Solution: Prepare a dilute solution of the sensor in the chosen buffer. The final concentration will depend on the sensor's properties but is typically in the low micromolar range.

  • Fluorescence Titration:

    • Place the sensor solution in a quartz cuvette.

    • Record the initial fluorescence spectrum at the optimal excitation wavelength.

    • Incrementally add small aliquots of the target analyte stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Selectivity (Interference) Study:

    • To a fresh solution of the sensor, add a specific concentration of the target analyte (e.g., one that produces a significant but not saturating response).

    • Record the fluorescence spectrum.

    • To this solution, add a solution of a potential interfering ion, typically at a concentration equal to or in excess of the target analyte.

    • Record the fluorescence spectrum and observe any changes in intensity or wavelength.

    • Repeat this process for a range of different interfering ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the detection limit and binding constant. The detection limit is often calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve[1].

    • For selectivity studies, compare the fluorescence response of the sensor to the target analyte in the presence and absence of interfering ions. A minimal change in the fluorescence signal indicates high selectivity.

Protocol 2: Synthesis of a this compound-Based Sensor for Fe³⁺ (Sensor 1)

The synthesis of a representative this compound-based sensor for Fe³⁺ is described below, based on the procedure for a similar quinoline derivative[1].

Materials:

  • 8-hydroxyquinoline

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate

  • Acetonitrile

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Dissolve 8-hydroxyquinoline and anhydrous potassium carbonate in acetonitrile and stir at room temperature.

  • Add ethyl bromoacetate to the mixture and continue stirring for several hours.

  • After the reaction is complete (monitored by TLC), extract the product with dichloromethane and deionized water.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography to obtain the final sensor molecule.

Signaling Pathways and Mechanisms

The fluorescence response of this compound-based sensors upon analyte binding is typically governed by one of several photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved sensors.

Signaling_Pathway cluster_0 Photoinduced Electron Transfer (PET) cluster_1 Intramolecular Charge Transfer (ICT) Fluorophore (Excited State) Fluorophore (Excited State) Quenched State Quenched State Fluorophore (Excited State)->Quenched State Electron Transfer Fluorescence Fluorescence Fluorophore (Excited State)->Fluorescence Radiative Decay Ground State Ground State Quenched State->Ground State Non-radiative Decay Analyte Binding Analyte Binding Analyte Binding->Fluorophore (Excited State) Inhibits PET Excited State (LE) Excited State (LE) Analyte Binding->Excited State (LE) Alters ICT Process Ground State->Excited State (LE) Excitation Excited State (LE)->Fluorescence Radiative Decay Excited State (ICT) Excited State (ICT) Excited State (LE)->Excited State (ICT) Charge Transfer Excited State (ICT)->Ground State Non-radiative Decay Experimental_Workflow Sensor Synthesis Sensor Synthesis Characterization Characterization Sensor Synthesis->Characterization Stock Solution Preparation Stock Solution Preparation Characterization->Stock Solution Preparation Fluorescence Titration Fluorescence Titration Stock Solution Preparation->Fluorescence Titration Selectivity Assay Selectivity Assay Stock Solution Preparation->Selectivity Assay Data Analysis Data Analysis Fluorescence Titration->Data Analysis Selectivity Assay->Data Analysis Performance Evaluation Performance Evaluation Data Analysis->Performance Evaluation

References

Safety Operating Guide

Proper Disposal of 2-Aminoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Aminoquinoline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that emphasizes containment, clear identification, and the use of certified disposal services.

  • Segregation and Collection:

    • Isolate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[2]

    • Collect solid this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with amines.[2]

    • For solutions containing this compound, use a designated and clearly labeled waste container. Do not mix with other solvent wastes unless compatibility has been verified.

  • Container Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other relevant hazard warnings.

    • Store the sealed waste containers in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Arranging for Professional Disposal:

    • Disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

Disposal Methodologies

Disposal MethodDescriptionRecommended Temperature RangeResidence Time
Incineration Thermal destruction of the chemical waste in a controlled environment. This is the preferred method for many organic compounds.Rotary Kiln: 820 to 1,600 °CFluidized Bed: 450 to 980 °C[1]Seconds for liquids and gases; hours for solids.[1]

Note: The selection of the specific incineration parameters will be determined by the licensed waste disposal facility based on the waste's composition and form.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Designated, Compatible, and Sealed Waste Container segregate->container label Label Container Clearly: 'Hazardous Waste - this compound' container->label storage Store in a Designated, Cool, Well-Ventilated Area label->storage ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs end End: Waste Transferred to Licensed Disposal Contractor ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling 2-Aminoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of 2-Aminoquinoline is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans for handling and disposal, and emergency first aid measures.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Quinolinamine[1][2]

  • CAS Number: 580-22-3[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] Understanding its specific dangers is the first step in safe handling.

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2DangerH315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage[1][3]
Specific target organ toxicity (single exposure)Category 3DangerH335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles or a face shield worn over safety glasses.[4]Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Hands Chemical-resistant protective gloves.Inspect gloves before use. Refer to the manufacturer's guidelines for chemical compatibility.[6]
Body Protective clothing, such as a lab coat.Wear appropriate protective clothing to prevent skin exposure.[5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded or if irritation is experienced. Recommended filter type is a particulates filter conforming to EN 143.[1]

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6] Ensure that eyewash stations and safety showers are located close to the workstation.[1][6]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

  • Preparation:

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[1][6]

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Handle the solid chemical carefully to avoid creating dust.[6]

    • If transferring the solid, use a spatula or other appropriate tool to minimize dust generation.

    • Keep the container tightly closed when not in use.

    • Avoid ingestion and inhalation.[5] Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][7]

    • Clean the work area to remove any residual contamination.

    • Remove PPE carefully to avoid skin contamination.[6]

Emergency and First Aid Plan

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection:

    • Keep the chemical in its original container. Do not mix it with other waste.[8]

    • Label the waste container clearly as "Hazardous Waste: this compound."

  • Disposal Method:

    • All disposal must be conducted through a licensed disposal company.[8]

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

    • Waste material must be disposed of in accordance with all national and local regulations.[8]

  • Container Disposal:

    • Handle uncleaned, empty containers in the same manner as the product itself.[8] Dispose of them as unused product.[9]

Visual Workflow: Emergency Spill Response

The following diagram outlines the procedural flow for responding to a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) alert->ppe ventilate Ensure Adequate Ventilation (Use Fume Hood if possible) ppe->ventilate contain Contain Spill (Use inert absorbent material) ventilate->contain cleanup Sweep up and shovel into suitable, closed containers for disposal contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate label_waste Label Waste Container decontaminate->label_waste dispose Dispose of as Hazardous Waste (via licensed company) label_waste->dispose report Complete Incident Report dispose->report

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.